molecular formula C7H6BrN3O B2725382 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole CAS No. 1934633-24-5

6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole

Cat. No.: B2725382
CAS No.: 1934633-24-5
M. Wt: 228.049
InChI Key: IHWDDAKMDHIMOU-UHFFFAOYSA-N
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Description

6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a benzotriazole core substituted with bromine and methoxy groups. Benzotriazoles are known for their stability and versatility in various chemical reactions, making them valuable in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 5-methoxy-1H-benzo[d][1,2,3]triazole

      Starting Material: 5-methoxy-1H-benzo[d][1,2,3]triazole.

      Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).

      Solvent: Acetic acid or chloroform.

      Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

  • Methoxylation of 6-bromo-1H-benzo[d][1,2,3]triazole

      Starting Material: 6-bromo-1H-benzo[d][1,2,3]triazole.

      Reagent: Sodium methoxide (NaOCH3) in methanol.

      Conditions: The reaction is conducted under reflux conditions to facilitate the substitution of the hydrogen atom with a methoxy group.

Industrial Production Methods

Industrial production of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole typically involves large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The methoxy group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

  • Oxidation and Reduction

      Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Reduction: The nitro derivatives of the compound can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Concentrated sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution Products: Various substituted benzotriazoles depending on the nucleophile used.

    Oxidation Products: Formyl or carboxyl derivatives.

    Reduction Products: Amino derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Material Science: Incorporated into polymers and coatings to improve their thermal stability and resistance to UV degradation.

Biology

    Biochemical Probes: Employed in the design of biochemical probes for studying enzyme activities and protein interactions.

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Medicine

    Antimicrobial Agents: Explored for its antimicrobial properties against various bacterial and fungal strains.

    Cancer Research: Studied for its potential anticancer activity, particularly in targeting specific cancer cell lines.

Industry

    Corrosion Inhibitors: Used in the formulation of corrosion inhibitors for metals, protecting them from oxidative damage.

    Dye Stabilizers: Added to dyes and pigments to enhance their stability and longevity.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1H-benzo[d][1,2,3]triazole: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    6-bromo-1H-benzo[d][1,2,3]triazole: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    5,6-dimethyl-1H-benzo[d][1,2,3]triazole: Contains methyl groups instead of bromine and methoxy, leading to different chemical and biological properties.

Uniqueness

6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, from catalysis to medicine.

This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

5-bromo-6-methoxy-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-3-6-5(2-4(7)8)9-11-10-6/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDDAKMDHIMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNN=C2C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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